molecular formula C18H15BrClN3S B11102429 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole

4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole

Cat. No.: B11102429
M. Wt: 420.8 g/mol
InChI Key: VMMYFEYLXZGTFQ-CJLVFECKSA-N
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Description

4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole typically involves the condensation of 4-bromobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-fluorophenyl)propylidene]hydrazinyl}-1,3-thiazole
  • 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-methylphenyl)propylidene]hydrazinyl}-1,3-thiazole

Uniqueness

4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15BrClN3S

Molecular Weight

420.8 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(E)-1-(4-chlorophenyl)propylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15BrClN3S/c1-2-16(12-5-9-15(20)10-6-12)22-23-18-21-17(11-24-18)13-3-7-14(19)8-4-13/h3-11H,2H2,1H3,(H,21,23)/b22-16+

InChI Key

VMMYFEYLXZGTFQ-CJLVFECKSA-N

Isomeric SMILES

CC/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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